N-(4-amino-2-methylphenyl)methanesulfonamide
Overview
Description
“N-(4-amino-2-methylphenyl)methanesulfonamide” is a chemical compound with the CAS Number: 57165-01-2 . It has a molecular weight of 200.26 and is commonly used in proteomics research .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H12N2O2S/c1-6-5-7(9)3-4-8(6)10-13(2,11)12/h3-5,10H,9H2,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a melting point of 142-143 degrees Celsius .Scientific Research Applications
Biocatalysis in Drug Metabolism
N-(4-amino-2-methylphenyl)methanesulfonamide derivatives have been investigated for their roles in drug metabolism, particularly in the preparation of mammalian metabolites. One study focused on using biocatalysis with Actinoplanes missouriensis to generate metabolites of a biaryl-bis-sulfonamide compound, demonstrating the potential of microbial systems in drug metabolism studies (Zmijewski et al., 2006).
Molecular Conformation and Spectroscopy
The molecular conformation, NMR chemical shifts, and vibrational transitions of this compound have been explored using Density Functional Theory (DFT) and spectroscopic techniques. This research provides insights into the electronic structure and physical properties of these compounds, which are crucial for understanding their behavior and interactions (Karabacak et al., 2010).
Antibacterial Activity and Metal Complexes
Research has also been conducted on the synthesis, characterization, and antibacterial activity of sulfonamide derivatives and their metal complexes. These studies suggest potential applications in developing new antibacterial agents with improved efficacy against various bacterial strains (Özdemir et al., 2009).
Structural Analysis and Supramolecular Assembly
Nimesulide derivatives, including those with the this compound moiety, have been analyzed for their crystal structures. Understanding these structures helps elucidate the intermolecular interactions and assembly patterns, which are essential for the design of materials and drugs with desired properties (Dey et al., 2015).
Synthesis of Optically Active Compounds
The compound has been utilized in the synthesis of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These amino acid derivatives are valuable building blocks for preparing biologically active compounds, highlighting the versatility of this compound in synthetic organic chemistry (Foresti et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-5-7(9)3-4-8(6)10-13(2,11)12/h3-5,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNPUXVZTIPREX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367943 | |
Record name | N-(4-amino-2-methylphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57165-01-2 | |
Record name | N-(4-Amino-2-methylphenyl)methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57165-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-amino-2-methylphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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